5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; dicha
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Overview
Description
Boc-glu(obzl)-oh dcha: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of the amino acid glutamic acid and is commonly used in drug development, environmental research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-glu(obzl)-oh dcha involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl (Boc) group and the protection of the carboxyl group with a benzyl (obzl) group. The compound is then coupled with dicyclohexylamine (dcha) to form the final product. The reaction typically occurs under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the production of Boc-glu(obzl)-oh dcha follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-glu(obzl)-oh dcha undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and benzyl groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Substitution Reactions: Replacement of the benzyl group with other protecting groups or functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for benzyl removal.
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Deprotected Glutamic Acid Derivatives: After removal of protecting groups.
Peptide Conjugates: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
Chemistry: Boc-glu(obzl)-oh dcha is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of complex peptides and proteins.
Biology: In biological research, Boc-glu(obzl)-oh dcha is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: The compound is utilized in drug development for the synthesis of peptide-based pharmaceuticals. It is also investigated for its potential therapeutic effects in various diseases.
Industry: In industrial applications, Boc-glu(obzl)-oh dcha is used in the production of specialty chemicals and materials. It is also employed in environmental research for the study of pollutant interactions and degradation.
Mechanism of Action
The mechanism of action of Boc-glu(obzl)-oh dcha involves its role as a protected amino acid derivative in peptide synthesis. The Boc and benzyl groups protect the amino and carboxyl groups, respectively, during the synthesis process, preventing unwanted side reactions. The compound is then deprotected to yield the desired peptide or protein product.
Molecular Targets and Pathways: Boc-glu(obzl)-oh dcha targets the amino and carboxyl groups of glutamic acid, allowing for selective reactions in peptide synthesis. The pathways involved include deprotection, coupling, and substitution reactions.
Comparison with Similar Compounds
Boc-glu-obzl: A similar compound with only the Boc and benzyl protecting groups.
Boc-glu-oh: A derivative with only the Boc protecting group.
Glu-obzl: A derivative with only the benzyl protecting group.
Uniqueness: Boc-glu(obzl)-oh dcha is unique due to the presence of both Boc and benzyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The addition of dicyclohexylamine further increases its utility in various chemical reactions and industrial applications .
Biological Activity
5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, commonly referred to as Boc-DL-Glu(OBzl)-OH, is a synthetic derivative of glutamic acid. This compound has garnered attention in biochemical research due to its unique structural features and potential applications in peptide synthesis and pharmaceutical development.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₃N O₆
- Molecular Weight : 337.37 g/mol
- CAS Number : 117997-81-6
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential for stabilizing reactive amine functionalities during peptide synthesis. The benzyloxy group enhances the compound's solubility and reactivity, making it suitable for various chemical reactions.
The biological activity of 5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid primarily stems from its ability to act as an amino acid derivative in peptide synthesis. Its protective groups allow for selective reactions, facilitating the formation of complex peptides without unwanted side reactions. This specificity is crucial in developing therapeutic peptides that can target specific biological pathways.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to 5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid can exhibit significant biological activities, including:
- Antiviral Activity : Some derivatives have been studied for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV therapy, showing promising results in inhibiting viral replication.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, which could have implications in treating metabolic disorders.
Case Study 1: Antiviral Activity
A study published in Molecules highlighted the potential of similar compounds as NNRTIs. The research involved molecular docking studies that indicated strong binding interactions with the reverse transcriptase enzyme, suggesting that modifications of the benzyloxy and Boc groups could enhance antiviral efficacy .
Case Study 2: Peptide Synthesis
In a practical application, researchers utilized 5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid in synthesizing a cyclic peptide. The protective groups allowed for selective coupling reactions, resulting in high yields of the desired product with minimal side reactions .
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid | 433635 | Lacks benzyloxy group; simpler structure |
4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid | - | Different positioning of functional groups; potential for varied reactivity |
2-{[(benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid | 3886-08-6 | Similar protective groups but distinct backbone structure |
This table illustrates the structural diversity among related compounds, highlighting how variations can influence biological activity and reactivity.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYLOMCRIZGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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